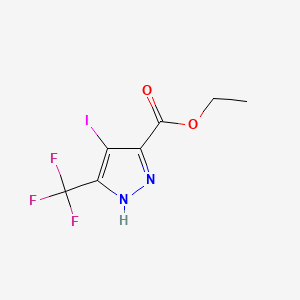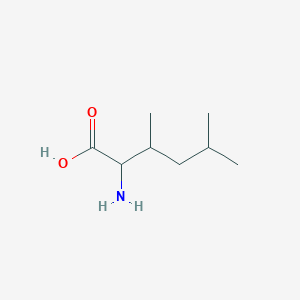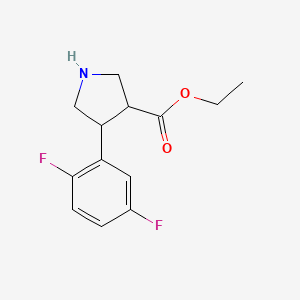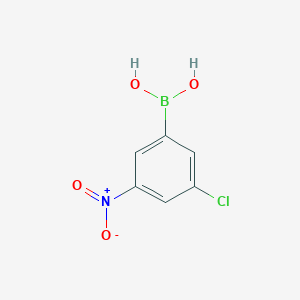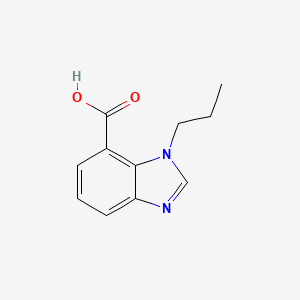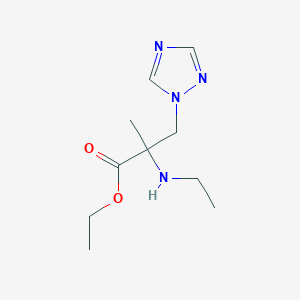
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry due to its broad spectrum of biological activities . This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . For Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate, a possible synthetic route could involve the reaction of ethyl 2-(ethylamino)-2-methylpropanoate with 1,2,4-triazole under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
科学的研究の応用
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with biological targets. The 1,2,4-triazole ring can form hydrogen bonds and engage in dipole-dipole interactions with biological receptors, influencing various molecular pathways . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A core structure in many medicinal compounds with broad biological activities.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A similar compound with slight structural differences that can influence its biological activity.
Uniqueness
Ethyl 2-(ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its specific substitution pattern, which can enhance its interaction with biological targets and potentially improve its therapeutic properties .
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
ethyl 2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H18N4O2/c1-4-12-10(3,9(15)16-5-2)6-14-8-11-7-13-14/h7-8,12H,4-6H2,1-3H3 |
InChIキー |
BRUDECXRAYDBLI-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


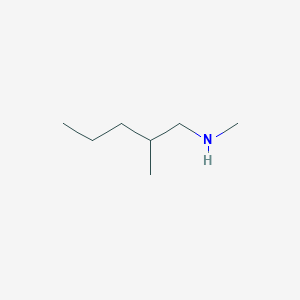
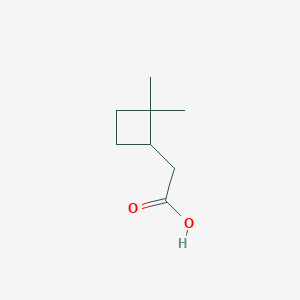
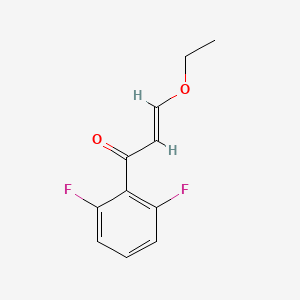
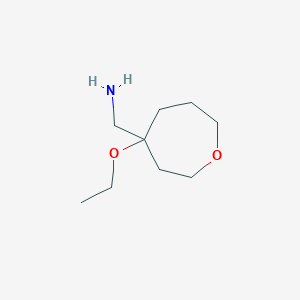
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)


